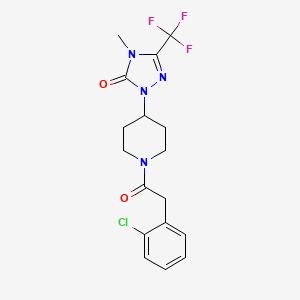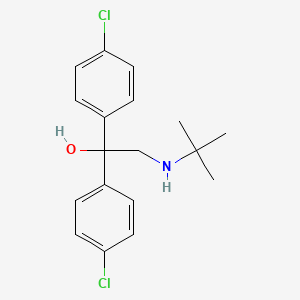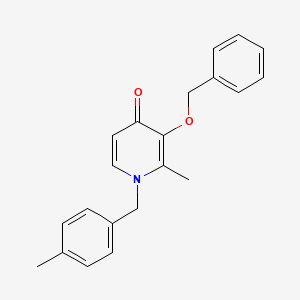
5-cyclopropyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide is an organic compound featuring a cyclopropyl group, a trifluoromethyl phenoxy group, and an isoxazole ring. Its complex structure suggests potential biological activity, making it a subject of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions:
Formation of Cyclopropyl Group: : Starting from a suitable cyclopropyl precursor, the cyclopropyl group can be introduced via cyclopropanation reactions.
Trifluoromethyl Phenoxy Incorporation: : The trifluoromethyl phenoxy moiety can be added through nucleophilic aromatic substitution (SNAr) reactions.
Isoxazole Ring Construction: : The formation of the isoxazole ring can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Industrial Production Methods
Industrial production may scale up these reactions using optimized conditions, such as:
Temperature: : Adjusting reaction temperatures for optimal yield.
Catalysts: : Employing catalysts to enhance reaction rates.
Solvents: : Selecting appropriate solvents for each step to improve solubility and reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, potentially forming oxygenated derivatives.
Reduction: : Reduction processes could lead to the hydrogenation of the isoxazole ring.
Substitution: : Various substitution reactions might occur at the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)
Reducing Agents: : Hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C)
Substituting Agents: : Halogens, nucleophiles like amines
Major Products
Depending on the reactions and conditions, products can range from hydroxylated derivatives to reduced forms of the isoxazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: : Creating analogs for structure-activity relationship (SAR) studies.
Reactivity Studies: : Examining reactivity patterns in complex organic molecules.
Biology
Enzyme Inhibition: : Potential inhibitor for specific enzymes due to its structure.
Cellular Studies: : Investigating its effects on cell signaling pathways.
Medicine
Drug Development: : Evaluating its potential as a therapeutic agent for various diseases.
Industry
Material Science: : Possible use in developing new materials due to its unique chemical properties.
Wirkmechanismus
Molecular Targets and Pathways
The compound's mechanism of action may involve:
Binding to Enzymes: : Inhibiting enzyme activity by binding to active sites.
Modulating Receptors: : Interacting with cellular receptors to alter signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
5-cyclopropyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide: stands out due to its unique combination of a cyclopropyl group and an isoxazole ring, distinguishing it from other compounds with similar core structures but lacking this specific arrangement.
Similar Compounds
5-cyclopropyl-N-(4-(3-chlorophenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide: : Chlorine instead of trifluoromethyl.
5-cyclopropyl-N-(4-(3-methylphenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide: : Methyl group instead of trifluoromethyl.
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide: : Missing cyclopropyl group.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c19-18(20,21)13-4-3-5-14(10-13)25-9-2-1-8-22-17(24)15-11-16(26-23-15)12-6-7-12/h3-5,10-12H,6-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSMNXIAUMWERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B2457530.png)
![3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2457531.png)




![3,6-diethyl 2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2457537.png)

![4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2457540.png)
![7-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457541.png)



